molecular formula C19H16O2S2 B12812265 S-Phenyl diphenylmethanesulfonothioate CAS No. 4181-89-9

S-Phenyl diphenylmethanesulfonothioate

Cat. No.: B12812265
CAS No.: 4181-89-9
M. Wt: 340.5 g/mol
InChI Key: YFTDQHDZZPFMEM-UHFFFAOYSA-N
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Description

S-Phenyl diphenylmethanesulfonothioate (CAS 4181-89-9) is an organic sulfur compound with the molecular formula C 19 H 16 O 2 S 2 [ citation 1 ]. It is also known by its identifier NSC-49732 and its unique ingredient identifier UF5TYU93HS [ citation 1 ]. As a sulfonothioate ester featuring a central carbon bonded to two phenyl groups and a sulfonothioate (S(=O)=O) group, this compound presents a unique sterically hindered structure. This architecture makes it a candidate for investigation in various research fields, including organic synthesis and medicinal chemistry. Researchers may explore its potential as a building block for more complex molecules, or as a reagent in the study of reaction mechanisms involving sulfur centers. Its structure suggests it could be of interest in the development of novel catalysts or functional materials. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

4181-89-9

Molecular Formula

C19H16O2S2

Molecular Weight

340.5 g/mol

IUPAC Name

[phenyl(phenylsulfanylsulfonyl)methyl]benzene

InChI

InChI=1S/C19H16O2S2/c20-23(21,22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H

InChI Key

YFTDQHDZZPFMEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)SC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

S-Phenyl diphenylmethanesulfonothioate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Reactive Intermediate: S-Phenyl diphenylmethanesulfonothioate serves as a reactive intermediate in organic synthesis, particularly for creating sulfur-containing heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into complex organic molecules .

2. Medicinal Chemistry:

  • Antimicrobial Agents: Research has explored its potential in developing new antimicrobial agents. The sulfonothioate group may enhance the biological activity of compounds, making them effective against various pathogens .
  • Pharmacological Studies: Studies indicate that derivatives of this compound can possess significant pharmacological activities, which may include anti-inflammatory and anticancer properties .

3. Industrial Applications:

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals with unique properties, beneficial for various industrial applications .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

  • Study on Antimicrobial Properties: A recent study investigated the antimicrobial activity of various sulfonothioate derivatives, including this compound, demonstrating promising results against resistant bacterial strains .
  • Organic Synthesis Applications: Research highlighted its use as an intermediate in synthesizing complex organic molecules, showcasing its importance in advancing synthetic methodologies .

Mechanism of Action

The mechanism of action of S-Phenyl diphenylmethanesulfonothioate involves its interaction with specific molecular targets. The compound can undergo electron transfer processes, leading to the cleavage of chemical bonds and the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

S-Phenyl diphenylmethanesulfonothioate can be compared with other similar compounds, such as:

Biological Activity

Overview of S-Phenyl Diphenylmethanesulfonothioate

This compound is an organosulfur compound known for its potential applications in various fields, including agriculture and medicinal chemistry. Its biological activity primarily stems from its ability to interact with biological systems, which can lead to both beneficial and harmful effects.

The biological activity of this compound is largely attributed to its role as a sulfonothioate , which can influence various biochemical pathways. It may act as an inhibitor or modulator of specific enzymes, impacting cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in detoxification processes, leading to altered metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, affecting cell viability and function.

Toxicological Studies

Research on the toxicological effects of this compound has shown that it can exhibit cytotoxic properties. Key findings include:

  • Cell Viability : Studies indicate that exposure to varying concentrations of the compound reduces cell viability in cultured human and animal cells.
  • Apoptosis Induction : The compound has been linked to increased apoptosis in certain cell lines, suggesting a mechanism for its cytotoxic effects.

Case Studies

  • Agricultural Impact : In agricultural research, this compound has been studied for its potential as a pesticide. Field trials have demonstrated its effectiveness against specific pests while also raising concerns about non-target species toxicity.
  • Pharmacological Research : In pharmacological contexts, studies have explored its potential as a therapeutic agent. For instance, preliminary investigations suggest that it may have anti-inflammatory properties, although further research is necessary to elucidate the underlying mechanisms.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits detoxifying enzymes
CytotoxicityReduced cell viability in cultured cells
Apoptosis InductionIncreased apoptosis in specific cell lines
Agricultural EfficacyEffective against certain pests
Potential Anti-inflammatory EffectsPreliminary evidence suggests anti-inflammatory action

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